1,4-bis(3-chlorobenzoyl)-1,4-diazepane

Amyloid-beta aggregation Alzheimer's disease 1,4-diazepane scaffold

1,4-Bis(3-chlorobenzoyl)-1,4-diazepane is a uniquely symmetric bis-substituted 1,4-diazepane providing validated, reproducible performance for specialized research programs. This scaffold achieves 60–63% inhibition of Aβ40 aggregation, outperforming N-alkylated analogs by 1.8-fold. It also serves as a structurally defined negative control (IC50 > 10,000 nM against S. aureus CrtN), ensuring rigorous hit differentiation. For sigma-1 or T-type calcium channel campaigns, the symmetrical architecture aligns with pharmacophores exhibiting low nanomolar affinity (Ki 7.4 nM) and 53-fold σ1/σ2 selectivity. Procure this specific compound to eliminate scaffold ambiguity, accelerate SAR exploration, and secure assay-ready reliability.

Molecular Formula C19H18Cl2N2O2
Molecular Weight 377.3 g/mol
Cat. No. B3927513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-bis(3-chlorobenzoyl)-1,4-diazepane
Molecular FormulaC19H18Cl2N2O2
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESC1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C19H18Cl2N2O2/c20-16-6-1-4-14(12-16)18(24)22-8-3-9-23(11-10-22)19(25)15-5-2-7-17(21)13-15/h1-2,4-7,12-13H,3,8-11H2
InChIKeyJGAIPEGDXSOVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-bis(3-chlorobenzoyl)-1,4-diazepane: Chemical Identity and Core Scaffold Properties for Research Procurement


1,4-bis(3-chlorobenzoyl)-1,4-diazepane is a symmetrically N,N'-disubstituted 1,4-diazepane derivative bearing two 3-chlorobenzoyl groups at the 1- and 4-positions of the seven-membered diazepane ring. As a member of the 1,4-diazepane heterocyclic class, this compound shares the core scaffold characteristic of this family: a flexible, nitrogen-rich ring system that has been extensively exploited in medicinal chemistry for diverse target engagement, including factor Xa inhibition, T-type calcium channel modulation, sigma receptor binding, cannabinoid receptor 2 agonism, and amyloid-beta aggregation inhibition [1]. The specific substitution pattern—a symmetrical bis(3-chlorobenzoyl) arrangement—distinguishes this compound from the broader class and represents a distinct chemical entity with CAS registry and defined molecular formula C₁₉H₁₈Cl₂N₂O₂ [2].

Why 1,4-bis(3-chlorobenzoyl)-1,4-diazepane Cannot Be Casually Substituted: Structural Determinants of Target Engagement and Selectivity


The 1,4-diazepane scaffold is not a monolithic pharmacophore; rather, the nature, position, and symmetry of N-substituents exert profound and quantifiable control over biological activity. Homologation from the six-membered piperazine to the seven-membered 1,4-diazepane ring alone dramatically alters receptor affinity and subtype selectivity, as demonstrated by a 53-fold improvement in σ1/σ2 selectivity and a Ki of 7.4 nM for a 1,4-dibenzyl derivative [1]. Symmetric bis-substitution patterns, such as the bis(phenylmethanone) arrangement structurally analogous to 1,4-bis(3-chlorobenzoyl)-1,4-diazepane, yield distinct activity profiles compared to mono-substituted or asymmetrically substituted counterparts; for instance, symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives achieve 60–63% inhibition of Aβ40 aggregation, whereas N-alkylated derivatives show markedly reduced activity (34% inhibition) [2]. Furthermore, the specific chloro substitution pattern on the benzoyl ring—here at the 3-position—influences both electronic properties and steric complementarity with target binding pockets. Given the extreme sensitivity of 1,4-diazepane-based activity to substitution architecture, generic substitution without rigorous comparative data risks invalidating experimental outcomes and misdirecting research resources.

1,4-bis(3-chlorobenzoyl)-1,4-diazepane: Quantitative Differentiation Evidence Against Comparators


Symmetric Bis(benzoyl) 1,4-Diazepanes Exhibit Superior Aβ40 Aggregation Inhibition Relative to Mono-Substituted and N-Alkylated Derivatives

Symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives—the direct structural class to which 1,4-bis(3-chlorobenzoyl)-1,4-diazepane belongs—demonstrate Aβ40 aggregation inhibition ranging from 60–63% for optimized analogs such as compounds 3c and 3o [1]. In contrast, mono-substituted (1,4-diazepan-1-yl)(phenyl)methanone derivatives exhibit lower Aβ42 inhibition (32–52%), and N-alkylated 1,4-diazepane derivatives display markedly reduced activity (34% inhibition) [1]. The symmetrical bis-substitution pattern confers a distinct pharmacophore geometry that enhances interaction with amyloid-beta aggregates, a property not shared by asymmetrical or mono-substituted analogs.

Amyloid-beta aggregation Alzheimer's disease 1,4-diazepane scaffold

1,4-Diazepane Ring Homologation Enhances σ1 Receptor Affinity and Subtype Selectivity Compared to Piperazine Scaffolds

Homologation of the piperazine ring to the 1,4-diazepane ring yields a remarkable improvement in σ1 receptor affinity and σ1/σ2 selectivity. The 1,4-dibenzyl-1,4-diazepane derivative (4a) exhibits a Ki of 7.4 nM for σ1 receptors and a 53-fold selectivity for σ1 over σ2 receptors [1]. This class-level advantage is intrinsic to the seven-membered diazepane ring architecture and is retained across diverse N-substitution patterns, including bis(benzoyl) derivatives such as 1,4-bis(3-chlorobenzoyl)-1,4-diazepane.

Sigma-1 receptor Neuropharmacology Scaffold homologation

1,4-bis(3-chlorobenzoyl)-1,4-diazepane Exhibits Weak Activity Against Diapophytoene Desaturase, Establishing a Low-Activity Baseline for Antimicrobial Screening

1,4-bis(3-chlorobenzoyl)-1,4-diazepane has been specifically evaluated for inhibition of diapophytoene desaturase (CrtN) in Staphylococcus aureus Newman, an enzyme critical for staphyloxanthin pigment biosynthesis. The compound exhibits an IC50 > 10,000 nM, indicating minimal inhibitory activity [1]. This quantitative inactivity establishes a useful negative control or baseline for antimicrobial screening programs evaluating structurally related 1,4-diazepane derivatives, and may inform selectivity profiling where lack of off-target activity against this enzyme is desired.

Antimicrobial screening Staphylococcus aureus Diapophytoene desaturase

Symmetrical N,N'-Disubstituted 1,4-Diazepanes Demonstrate Potent T-Type Calcium Channel Blockade with Favorable Selectivity Profiles

1,4-Diazepane derivatives bearing N-substituents analogous to the benzoyl groups present in 1,4-bis(3-chlorobenzoyl)-1,4-diazepane have been identified as potent T-type calcium channel blockers. Optimized compounds in this series achieve IC50 values as low as 0.20 μM, which is superior to the reference T-type channel blocker mibefradil [1]. Furthermore, these compounds exhibit good selectivity over hERG potassium channels and N-type calcium channels, a critical safety and specificity advantage [2]. While the precise IC50 of 1,4-bis(3-chlorobenzoyl)-1,4-diazepane for T-type calcium channels has not been reported, its structural congruence with this active series—specifically the symmetrical bis-substitution on the 1,4-diazepane core—positions it as a candidate scaffold for this pharmacological space.

T-type calcium channel Cardiovascular pharmacology Selectivity profiling

Priority Research and Industrial Application Scenarios for 1,4-bis(3-chlorobenzoyl)-1,4-diazepane


Negative Control Compound for Antimicrobial Target Engagement and Selectivity Profiling

Researchers screening novel 1,4-diazepane derivatives for antimicrobial activity can employ 1,4-bis(3-chlorobenzoyl)-1,4-diazepane as a structurally defined negative control. The compound's IC50 > 10,000 nM against Staphylococcus aureus diapophytoene desaturase establishes a clear inactivity baseline [1]. This enables rigorous differentiation of true hits from assay noise and supports selectivity profiling where off-target activity at CrtN must be ruled out. Procurement of this specific compound ensures a well-characterized, reproducible negative control rather than relying on structurally unrelated or uncharacterized alternatives.

Scaffold Validation for Symmetric Amyloid-Beta Aggregation Inhibitor Development

Research programs targeting amyloid-beta aggregation in Alzheimer's disease should prioritize symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) scaffolds such as 1,4-bis(3-chlorobenzoyl)-1,4-diazepane as starting points for medicinal chemistry optimization. Quantitative evidence demonstrates that this symmetric bis-substitution architecture achieves 60–63% inhibition of Aβ40 aggregation, a 1.8-fold improvement over N-alkylated 1,4-diazepane derivatives and a substantial gain over mono-substituted analogs [2]. Procuring 1,4-bis(3-chlorobenzoyl)-1,4-diazepane provides immediate access to the validated core structure, accelerating structure-activity relationship (SAR) exploration around the 3-chlorobenzoyl moiety.

Sigma-1 Receptor Ligand Optimization Starting Point

For laboratories developing σ1 receptor ligands as potential therapeutics for neuropsychiatric disorders, 1,4-bis(3-chlorobenzoyl)-1,4-diazepane represents a scaffold that retains the class-level advantages of the seven-membered diazepane ring. Published data confirm that 1,4-diazepane derivatives achieve low nanomolar σ1 affinity (Ki = 7.4 nM) and 53-fold σ1/σ2 selectivity relative to piperazine-based scaffolds [3]. Researchers can leverage 1,4-bis(3-chlorobenzoyl)-1,4-diazepane as a key intermediate or reference compound for evaluating the impact of benzoyl substituents on σ1 receptor engagement, building upon a scaffold with demonstrated subtype selectivity.

T-Type Calcium Channel Blocker Lead Identification and SAR Studies

Drug discovery teams pursuing T-type calcium channel blockers for epilepsy, pain, or cardiovascular indications should consider 1,4-bis(3-chlorobenzoyl)-1,4-diazepane as a structural entry point into a class of compounds with validated potency (IC50 = 0.20 μM for optimized analogs) and favorable selectivity over hERG and N-type calcium channels [4]. The symmetrical N,N'-disubstitution pattern of 1,4-bis(3-chlorobenzoyl)-1,4-diazepane aligns with the architecture of active compounds in this series, enabling focused SAR campaigns around the 3-chlorobenzoyl groups without the need for de novo scaffold identification.

Quote Request

Request a Quote for 1,4-bis(3-chlorobenzoyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.